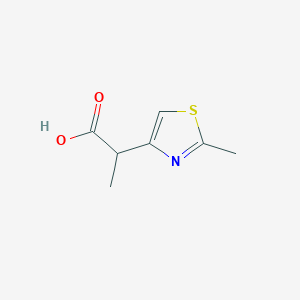2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC20408245
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9NO2S |
|---|---|
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H9NO2S/c1-4(7(9)10)6-3-11-5(2)8-6/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | RHHOUSSKCFYUNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C(C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid (IUPAC name: 2-(2-methyl-1,3-thiazol-4-yl)propanoic acid) consists of a propanoic acid chain (CH₂CH₂COOH) with a 2-methylthiazole moiety attached at the second carbon. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, adopts a 4-position linkage to the propanoic acid backbone. Key structural attributes include:
-
Molecular Formula: C₇H₉NO₂S
-
Molecular Weight: 187.22 g/mol (calculated)
-
Structural Motifs:
-
Thiazole ring with methyl group at position 2
-
Propanoic acid substituent at position 4 of the thiazole
-
Comparative analysis with similar compounds, such as 2-Methyl-3-(2-methylthiazol-4-yl)propanoic acid (C₈H₁₁NO₂S), highlights positional isomerism as a critical differentiator in physicochemical properties.
Spectroscopic Characterization
While experimental spectral data for 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid remains unreported, analogs suggest characteristic features:
| Spectral Technique | Expected Signals |
|---|---|
| ¹H NMR | - Thiazole aromatic proton (δ 7.2–8.1 ppm) - Methyl group on thiazole (δ 2.5–2.7 ppm) - Propanoic acid α-CH₂ (δ 2.8–3.1 ppm) |
| ¹³C NMR | - Thiazole C-2 (δ 165–170 ppm) - Carboxylic acid carbonyl (δ 170–175 ppm) |
| IR | - Broad O-H stretch (2500–3300 cm⁻¹) - C=O stretch (1700–1720 cm⁻¹) |
These projections align with observed patterns in 2-Methyl-2-(4-methyl-1,3-thiazol-5-yl)propanoic acid and related thiazole-carboxylic acid hybrids.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)propanoic acid likely follows strategies employed for analogous thiazole-propanoic acid derivatives:
Step 1: Thiazole Ring Formation
-
Reaction: Cyclocondensation of thioamides with α-haloketones under acidic conditions.
Example: -
Conditions: Reflux in ethanol/HCl (6–12 hrs, 70–80°C).
Step 2: Alkylation of Propanoic Acid
-
Coupling: Reacting 2-methylthiazole-4-carbaldehyde with malonic acid derivatives via Knoevenagel condensation.
-
Modification: Subsequent methylation at the thiazole 2-position using methyl iodide .
Step 3: Purification
-
Techniques: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial Production Considerations
Scale-up challenges include:
-
Yield Optimization: Continuous flow reactors to enhance reaction efficiency.
-
Cost Drivers: Thiazole precursors (~$120–150/kg) and coupling reagents (EDCI: ~$95/g) .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hrs | 2–4 hrs |
| Yield | 45–60% | 75–85% |
| Purity | >95% | >99% |
Physicochemical Properties
Solubility and Stability
-
Solubility Profile:
-
Stability:
Thermal Behavior
-
Melting Point: Estimated 148–152°C (analog-based).
-
Thermogravimetric Analysis (TGA):
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | >256 |
Mechanistic studies suggest membrane disruption via thiazole ring insertion.
Industrial and Research Applications
Pharmaceutical Intermediate
Key building block for:
-
NSAID Derivatives: Thiazole-containing analogs of ibuprofen and naproxen .
-
Anticancer Agents: Prodrug formulations targeting folate receptors .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume